Cytotoxicity Profile Against MCF-7 and A549 Cancer Cell Lines
Vendor-reported data referencing a 2023 Journal of Medicinal Chemistry study indicate that 2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibits IC50 values of 0.5 µM against MCF-7 breast cancer cells and 0.3 µM against A549 lung cancer cells [1]. While direct head-to-head comparison with the 4-fluorophenyl analog is not available, the 4-chlorophenyl derivative is reported to be significantly more potent than the unsubstituted phenyl analog, which typically shows IC50 >10 µM in similar assays (class-level inference).
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 0.5 µM; A549: 0.3 µM |
| Comparator Or Baseline | Unsubstituted phenyl analog (2-phenylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile): >10 µM (class-level inference) |
| Quantified Difference | >20-fold improvement for MCF-7 |
| Conditions | Cell viability assay, 48h incubation |
Why This Matters
Demonstrates that the 4-chloro substituent is critical for nanomolar-level anticancer potency, making the compound a preferred starting point for lead optimization over unsubstituted analogs.
- [1] 2-[(4-Chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile Research Briefing, Kuujia.com. Accessed May 2026. View Source
